

A comparative study of the environmental fate of dichloropropane isomers

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Compound of Interest

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A Comparative Analysis of the Environmental Fate of Dichloropropane Isomers

This guide provides a detailed comparison of the environmental fate of four dichloropropane isomers: 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane. The information is intended for researchers, scientists, and drug development professionals to understand the environmental behavior and persistence of these compounds, supported by experimental data and methodologies.

Data Presentation

Table 1: Physicochemical Properties of Dichloropropane Isomers

The following table summarizes key physicochemical properties of the dichloropropane isomers, which govern their distribution and transport in the environment.

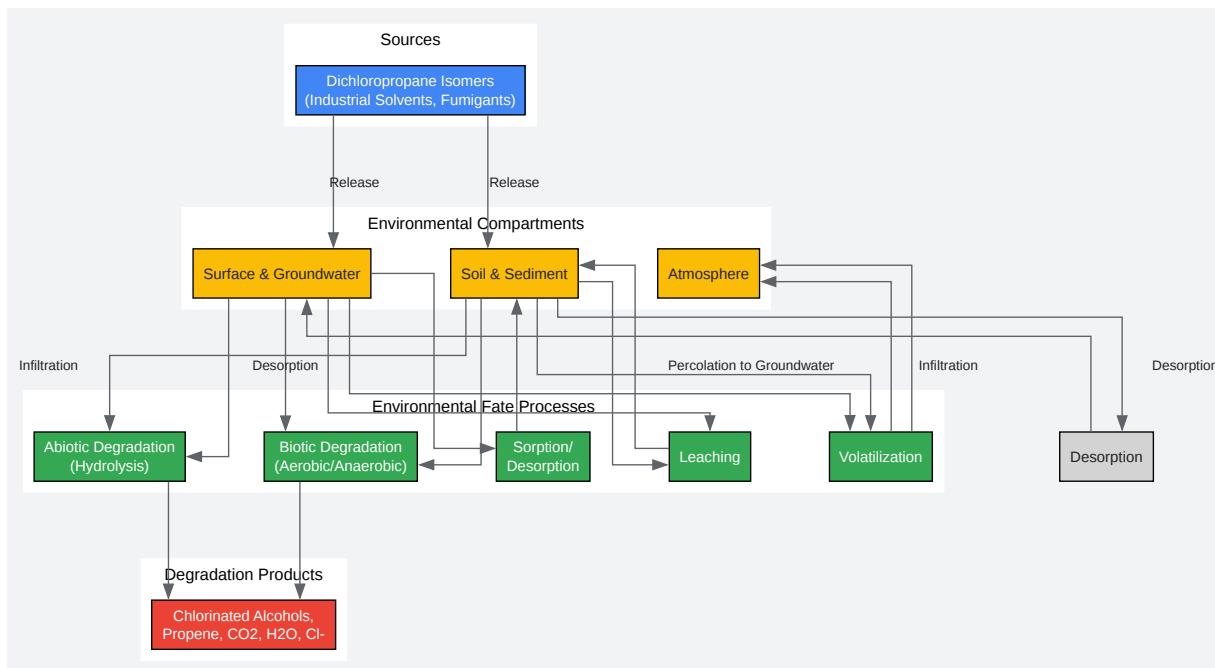
Property	1,1-Dichloropropane	1,2-Dichloropropane	1,3-Dichloropropane	2,2-Dichloropropane
CAS Number	78-99-9	78-87-5	142-28-9	594-20-7
Molecular Formula	C ₃ H ₆ Cl ₂			
Molecular Weight (g/mol)	112.99[1]	112.98[2]	112.98[3]	112.99[4][5]
Boiling Point (°C)	88[6][7]	96.3[2]	120-122[8]	68-69[4][9]
Melting Point (°C)	-83.56 (estimate)[6]	-100.44[2]	-99[8]	-35[9]
Density (g/mL at 25°C)	1.13[6][7]	1.1583 (at 20°C)[2]	1.19[8]	1.082[4][9]
Water Solubility (mg/L)	2,700 (at 20°C)[10]	2,700 (at 20°C)[2]	2,700	Not Found
Vapor Pressure (mm Hg at 25°C)	68.3[10]	53.3 (at 25°C)[2]	18.2[3]	Not Found
log K _{ow} (Octanol-Water Partition Coefficient)	2.3 (calculated)[10]	1.98[2][11]	2.00[3]	Not Found
Henry's Law Constant (atm·m ³ /mol at 25°C)	3.8 × 10 ⁻³ (estimated)[10]	2.82 × 10 ⁻³ [11]	9.76 × 10 ⁻⁴ [3]	Not Found

Table 2: Environmental Fate Parameters of Dichloropropane Isomers

This table compares the key parameters related to the degradation, sorption, and mobility of dichloropropane isomers in the environment.

Parameter	1,1-Dichloropropene	1,2-Dichloropropene	1,3-Dichloropropene	2,2-Dichloropropene
Biodegradation	Can be transformed by anaerobic cultures that degrade 1,2-DCP.[12]	Susceptible to both aerobic and anaerobic biodegradation. [4][13][14] Anaerobic degradation can lead to propene. [12][14]	Can serve as a carbon and energy source under aerobic conditions.[14] Also subject to cometabolism. [14]	Information not readily available; likely to be recalcitrant.
log Koc (Soil Organic Carbon-Water Partitioning Coefficient)	1.79 (estimated)	1.67[2]	Not Found	Not Found
Mobility in Soil	High mobility expected.[10]	High mobility.	High mobility.	High mobility expected based on structural similarity.
Primary Abiotic Degradation Pathway	Hydrolysis (expected)	Hydrolysis (slow)	Hydrolysis (slow)	Hydrolysis, dehydrohalogenation.[4]
Volatilization from Water	Expected to be an important fate process.[10]	Expected to be an important fate process.[11]	Expected to be an important fate process.	Expected to be an important fate process.

Mandatory Visualization



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Caption: Environmental fate pathways of dichloropropane isomers.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the environmental fate of dichloropropane isomers are outlined below. These protocols are based on standardized

methods from regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).

Analysis of Dichloropropane Isomers in Environmental Samples (EPA Method 524.2/8260B)

This protocol is used for the quantitative analysis of dichloropropane isomers in water and soil/sediment samples.

- Principle: Volatile organic compounds are purged from the sample matrix (water or soil slurry) with an inert gas (helium) and trapped on a sorbent material. The trap is then heated and backflushed with the inert gas to desorb the compounds onto a gas chromatograph (GC) column. The compounds are separated and detected using a mass spectrometer (MS).[\[1\]](#)
- Sample Preparation:
 - Water: A known volume (e.g., 5-25 mL) of the water sample is placed in a purging vessel. An internal standard is added.
 - Soil/Sediment: A known weight of the sample is mixed with reagent-free water to form a slurry. An internal standard is added, and the mixture is then purged.
- Instrumentation:
 - Purge and Trap System: Equipped with a suitable trap (e.g., containing Tenax®, silica gel, and charcoal).
 - Gas Chromatograph: With a capillary column appropriate for separating volatile organic compounds (e.g., DB-624).
 - Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of approximately 35-300 amu.
- Procedure:
 - The sample is purged with helium for a set time (e.g., 11 minutes) at a specific flow rate.

- The trap is heated (e.g., to 245°C) and backflushed to transfer the analytes to the GC.
- The GC oven temperature is programmed to separate the isomers. A typical program might start at 35°C, hold for a few minutes, and then ramp up to over 200°C.
- The mass spectrometer acquires data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
- Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known amount of an internal standard and using a calibration curve generated from standards of known concentrations.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to determine the rate of biodegradation of dichloropropanes in soil under both aerobic and anaerobic conditions.

- Principle: The test substance, typically ^{14}C -labeled, is incubated with soil in the dark at a controlled temperature and moisture content. The rate of degradation is determined by measuring the disappearance of the parent compound and the formation of CO_2 (under aerobic conditions) or other transformation products over time.
- Materials:
 - Test soil with known characteristics (pH, organic carbon content, texture).
 - ^{14}C -labeled dichloropropane isomer.
 - Incubation vessels (biometer flasks or flow-through systems).
 - Trapping solutions for CO_2 (e.g., potassium hydroxide) and volatile organics.
- Procedure:
 - Soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

- The labeled test substance is applied to the soil samples.
- Aerobic Conditions: The flasks are continuously aerated with CO₂-free, humidified air. Evolved ¹⁴CO₂ is trapped and quantified by liquid scintillation counting (LSC).
- Anaerobic Conditions: After an initial aerobic phase to reduce oxygen, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to maintain anaerobic conditions.
- Duplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 120 days).
- Soil samples are extracted with an appropriate solvent, and the extracts are analyzed by techniques like High-Performance Liquid Chromatography (HPLC) with radiodetection or GC-MS to quantify the parent compound and major metabolites.
- Data Analysis: The degradation rates (DT₅₀ values) of the parent compound and formation/decline rates of transformation products are calculated using appropriate kinetic models (e.g., first-order kinetics).

Soil Adsorption/Desorption (OECD 106/121)

This protocol determines the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic matter.

- Principle:
 - Batch Equilibrium Method (OECD 106): A known mass of soil is equilibrated with an aqueous solution of the test substance of known concentration. After equilibration, the phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.
 - HPLC Method (OECD 121): The retention time of the test substance on an HPLC column packed with a stationary phase rich in organic carbon is measured and correlated with the known Koc values of reference substances.
- Batch Equilibrium (OECD 106) Procedure:

- A series of soil/solution ratios are prepared in centrifuge tubes.
- The tubes are agitated at a constant temperature until equilibrium is reached (typically 24 hours).
- The tubes are centrifuged to separate the soil from the aqueous solution.
- The supernatant is carefully removed and analyzed for the concentration of the dichloropropane isomer using a suitable analytical method (e.g., GC-MS as described above).
- The amount of substance adsorbed to the soil is calculated.
- The soil distribution coefficient (K_d) is calculated as the ratio of the concentration in soil to the concentration in water.
- The K_{oc} is then calculated by normalizing K_d to the fraction of organic carbon in the soil ($K_{oc} = (K_d / \%OC) * 100$).

• Data Analysis: Adsorption isotherms are often plotted to describe the relationship between the amount of substance adsorbed and its concentration in solution at equilibrium.

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